molecular formula C15H19NO4 B8189136 (2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid

(2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid

Cat. No.: B8189136
M. Wt: 277.31 g/mol
InChI Key: CHHYCTGYIQOAJQ-WCQYABFASA-N
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Description

(2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amine group, followed by the introduction of the carboxylic acid groups and the methyl group at the appropriate positions. The reaction conditions often involve the use of protecting groups, such as carbobenzyloxy (Cbz), and various reagents to achieve the desired stereochemistry.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid has numerous applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of (2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups allow it to bind selectively to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid include other piperidine derivatives and compounds with similar stereochemistry and functional groups. Examples include:

  • (2R,4S)-4-methyl-piperidine-2-carboxylic acid
  • (2R,4S)-1-Boc-4-methyl-piperidine-2-dicarboxylic acid
  • (2R,4S)-4-methyl-piperidine-2,6-dicarboxylic acid

Uniqueness

What sets this compound apart from similar compounds is its specific combination of stereochemistry and functional groups, which confer unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals.

Properties

IUPAC Name

(2R,4S)-4-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-7-8-16(13(9-11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHYCTGYIQOAJQ-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN([C@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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